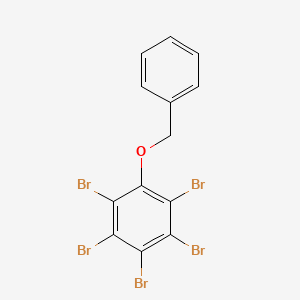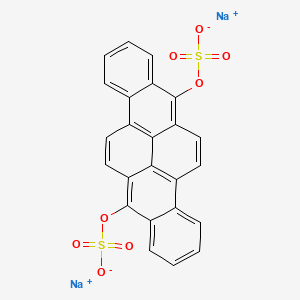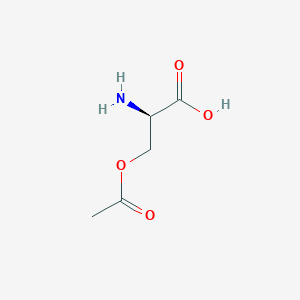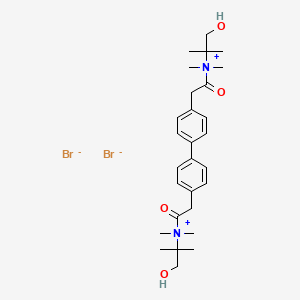
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The phenyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Aminomethylation: The aminomethyl group can be added using reagents like formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(2-thienyl)pyridine: Lacks the aminomethyl and trifluoromethyl groups.
3-Aminomethyl-2-phenylpyridine: Lacks the thienyl and trifluoromethyl groups.
4-(2-Thienyl)-6-(trifluoromethyl)pyridine: Lacks the aminomethyl and phenyl groups.
Uniqueness
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical properties and biological activities. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
属性
分子式 |
C17H13F3N2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
[2-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)15-9-12(14-7-4-8-23-14)13(10-21)16(22-15)11-5-2-1-3-6-11/h1-9H,10,21H2 |
InChI 键 |
IMHIAFDMQSOJKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CS3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)




![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


